molecular formula C20H21F3N2OS B2742212 7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705510-95-7

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2742212
CAS RN: 1705510-95-7
M. Wt: 394.46
InChI Key: SHIKUWXPAZGBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TFMPP and belongs to the class of psychoactive substances. The purpose of

Scientific Research Applications

Antitumor Properties

  • Antitumor Imidazotetrazines : Another study discussed the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, exhibiting curative activity against L-1210 and P388 leukemia. This compound potentially acts as a prodrug for triazene formation in aqueous sodium carbonate, suggesting potential antitumor applications (Stevens et al., 1984).

Photolysis and Photoaffinity Probes

  • Photolysis of Diazirines : Research on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, such as 3-(4-tolyl)-3-(trifluoromethyl)diazirine, revealed that photoproducts are consistent with the formation of a singlet carbene. This study highlights the photoinsertion and hydrolysis processes, which might limit the utility of similar compounds in obtaining primary sequence data in biological systems (Platz et al., 1991).

Fluorescence Applications

  • Fluorescence in Coumarin Amide Compounds : A study synthesized a series of 7-diethylaminocoumarin amide compounds, demonstrating intense blue fluorescence and high fluorescence quantum yields in various solvents. Such properties indicate potential applications in fluorescence-based research and technologies (Sun et al., 2018).

Organogelators and Gelation

  • Gelation of Perfluorotributylamine : Research into highly fluorinated bis-benzamides, prepared from carboxylic acids with perfluoroalkyl-alkyl chains, showed that these compounds can effectively gelate solvents like isopropanol, forming thixotropic gels. This finding suggests potential applications in material sciences, particularly in the development of novel gels and gel-based technologies (Loiseau et al., 2002).

properties

IUPAC Name

7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2OS/c1-14-6-2-3-7-15(14)18-10-11-25(12-13-27-18)19(26)24-17-9-5-4-8-16(17)20(21,22)23/h2-9,18H,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIKUWXPAZGBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(o-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.